Unique 9-Fluoro Substitution on the Azepino[3,4-b]indole Core vs. Unsubstituted Parent and Regioisomeric Chloro Analog
The target compound is the only commercially listed halogen-substituted hexahydroazepino[3,4-b]indole building block. The unsubstituted parent 1,2,3,4,5,10-hexahydroazepino[3,4-b]indole (CAS 23240-51-9, MW 186.25) carries a hydrogen at the 9-position, while the closest halogen-bearing comparator—9-chloro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole (CAS 1038264-37-7, MW 220.70)—uses a different azepine–indole ring fusion ([4,3-b] vs. [3,4-b]) that reorients the secondary amine vector and alters the overall molecular shape . No 9-bromo, 9-iodo, or 9-methyl azepino[3,4-b]indole analogs are cataloged by major suppliers at the time of this analysis.
| Evidence Dimension | Substitution pattern and ring-fusion geometry |
|---|---|
| Target Compound Data | 9-Fluoro substitution; azepino[3,4-b]indole ring fusion; MW 204.24; purity ≥95% |
| Comparator Or Baseline | Unsubstituted parent: 9-H, azepino[3,4-b]indole, MW 186.25, purity ≥95%. 9-Chloro analog: 9-Cl, azepino[4,3-b]indole, MW 220.70, purity ≥95%. |
| Quantified Difference | Unique fluorine atom (ΔMW +17.99 vs. parent) and unique combination of 9-halogen with [3,4-b] ring fusion |
| Conditions | Commercial vendor catalog comparison (Sigma-Aldrich, AKSci) |
Why This Matters
Procurement of a 9-halogenated azepino[3,4-b]indole scaffold is currently possible only through this compound, making it irreplaceable for SAR studies requiring halogen substitution at this position with the correct ring geometry.
